![molecular formula C18H25NO3 B262511 2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclohexane derivative with a carbamoyl and carboxylic acid functional group attached to it. The compound is also known as PPCA and has been synthesized using various methods.
作用機序
PPCA exerts its therapeutic effects by inhibiting the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
PPCA has been shown to have anti-inflammatory and anti-tumor effects by inhibiting the activity of COX-2 and MMPs. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. PPCA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
PPCA has several advantages for lab experiments, including its ability to inhibit the activity of enzymes involved in inflammation and cancer, and its neuroprotective effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of PPCA, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for PPCA. The development of novel synthesis methods for PPCA could also improve its potential therapeutic applications. Additionally, the use of PPCA in combination with other drugs or therapies could enhance its therapeutic effects.
合成法
PPCA can be synthesized using various methods, including the reaction of 4-phenyl-2-butanone with cyclohexanone in the presence of sodium hydroxide. The reaction results in the formation of 2-(4-phenylbutan-2-yl)cyclohexanone, which is then converted to PPCA by reacting it with chloroformic acid and ammonia.
科学的研究の応用
PPCA has been studied for its potential therapeutic applications, including its ability to inhibit the activity of enzymes involved in inflammation and cancer. It has been shown to have anti-inflammatory and anti-tumor effects in both in vitro and in vivo studies. PPCA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C18H25NO3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
2-(4-phenylbutan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18(21)22/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,19,20)(H,21,22) |
InChIキー |
JKMKFVJLYBZSHJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
正規SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



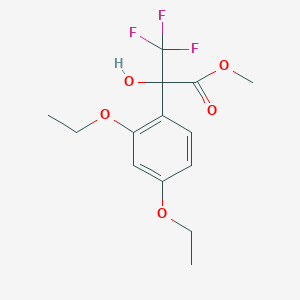
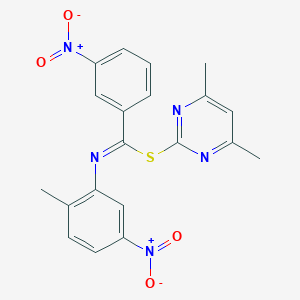
![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)
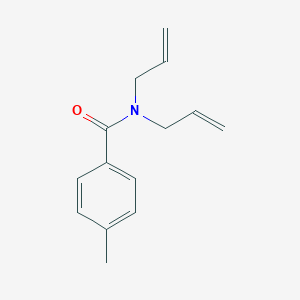
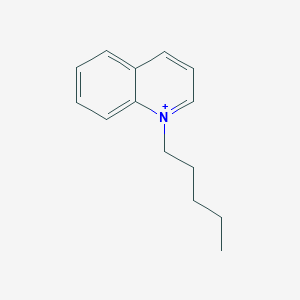
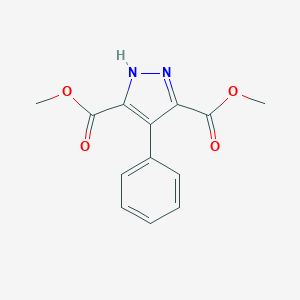
![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
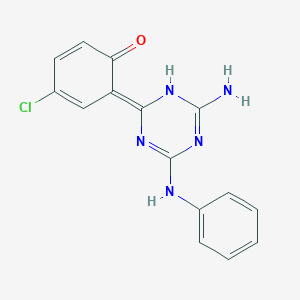
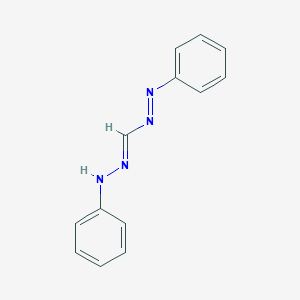
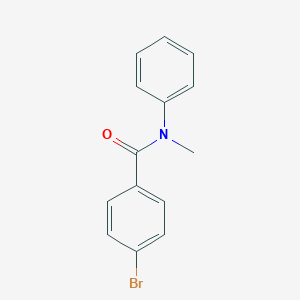
![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)